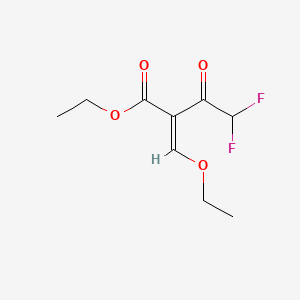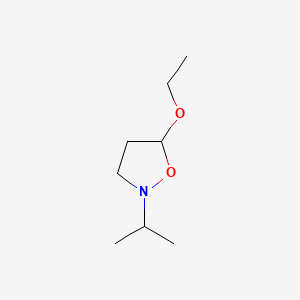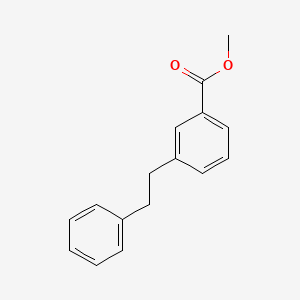
3-Phenethyl-benzoic acid methyl ester
Übersicht
Beschreibung
Synthesis Analysis
Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . For example, in one study, a mixture was stirred, cooled to 5 – 10°C in an ice bath, treated dropwise with Et 3 N (2.67 g, 26.4 mmol) in anhydrous dioxane and benzoylchloride (1.85 g, 13.2 mmol) in anhydrous dioxane, and stirred for 30 min at room temperature and 2 h at 60 – 65°C .Molecular Structure Analysis
The molecular structure of an ester is typically represented as R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .Chemical Reactions Analysis
Esters can undergo several types of reactions, including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely. They are lipophilic, characterized by low molecular weights and high melting points . Unfortunately, specific properties for “3-Phenethyl-benzoic acid methyl ester” were not found.Wirkmechanismus
Zukünftige Richtungen
Esters are important building blocks in pharmaceuticals and fine chemicals . They are also present in a number of important biological molecules and have several commercial and synthetic applications . Therefore, the development of versatile synthetic methods of esters is still an important research topic in organic chemistry .
Eigenschaften
IUPAC Name |
methyl 3-(2-phenylethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXYPQDVOVOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid,3-(2-phenylethyl)-,methyl ester | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentanol, 2-methyl-4-[(methylthio)methyl]-, (1-alpha-,2-ba-,4-ba-)- (9CI)](/img/no-structure.png)
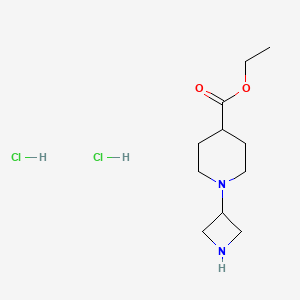
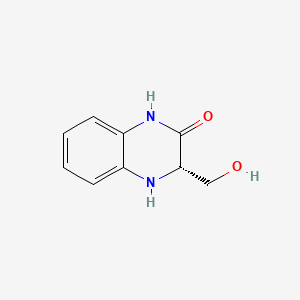
![4-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine](/img/structure/B573555.png)
![(4S,8AS)-1-Oxooctahydropyrrolo[1,2-A]pyrazine-4-carboxylic acid](/img/structure/B573556.png)
